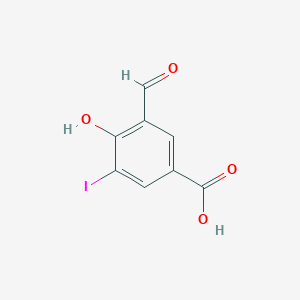

3-Formyl-4-hydroxy-5-iodobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-formyl-4-hydroxy-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO4/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-3,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCVBFXBEXKSPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Formyl 4 Hydroxy 5 Iodobenzoic Acid

Approaches to Regioselective Iodination of Phenolic Precursors

The introduction of an iodine atom onto a phenolic ring is a key step in the synthesis of 3-Formyl-4-hydroxy-5-iodobenzoic acid. The hydroxyl group is a strong activating group and an ortho-, para-director, which influences the position of the incoming electrophile.

A common method for the iodination of phenols is the direct use of elemental iodine (I₂) in the presence of a base, such as sodium carbonate (Na₂CO₃). The base activates the phenolic hydroxyl group, increasing the electron density of the aromatic ring and facilitating electrophilic substitution.

The reaction typically proceeds by dissolving the phenolic precursor in an aqueous sodium carbonate solution, followed by the addition of a solution of iodine. The regioselectivity is governed by the existing substituents on the ring. For a precursor like 4-hydroxybenzoic acid, the hydroxyl group directs the iodine to the ortho position (positions 3 and 5).

| Parameter | Condition |

| Iodinating Agent | Elemental Iodine (I₂) |

| Base | Sodium Carbonate (Na₂CO₃) |

| Solvent | Water |

| Temperature | Room Temperature to mild heating |

| Typical Yield | Moderate to high, depending on substrate |

This is an interactive data table. You can sort and filter the data as needed.

A variety of other iodinating agents can be employed to achieve regioselective iodination of phenolic compounds. These alternatives can offer advantages in terms of reactivity, selectivity, and milder reaction conditions.

Iodine Monochloride (ICl): This interhalogen compound is a more potent electrophile than elemental iodine and can iodinate aromatic rings with high efficiency. The reaction is often carried out in acidic or neutral conditions. nih.gov

N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent that is often used for substrates that are sensitive to harsher conditions. It can be used in various organic solvents.

Iodine and an Oxidizing Agent: A combination of molecular iodine with an oxidizing agent, such as nitric acid or hydrogen peroxide, can generate a more reactive iodine species in situ, leading to efficient iodination. nih.govsemanticscholar.org

Iodic Acid (HIO₃): In conjunction with molecular iodine, iodic acid can be a powerful system for the iodination of deactivated or moderately activated aromatic rings. researchgate.net

The choice of iodinating agent depends on the specific precursor and the desired outcome. For a highly activated system, a milder reagent like NIS might be preferred to avoid over-iodination.

| Iodinating Agent | Typical Conditions | Advantages |

| Iodine Monochloride (ICl) | Acetic acid, room temperature | High reactivity, good yields |

| N-Iodosuccinimide (NIS) | Acetonitrile (B52724) or DMF, room temp. | Mild conditions, high selectivity |

| I₂ / Oxidizing Agent | Aqueous or organic solvent | In situ generation of active species |

| I₂ / Iodic Acid | Ethanol, mild heating | Effective for less reactive substrates |

This is an interactive data table. You can sort and filter the data as needed.

Controlled Introduction of the Formyl Group

The formyl group (-CHO) can be introduced onto the aromatic ring through various formylation reactions. For the synthesis of this compound, the formylation must be directed to the ortho position of the hydroxyl group.

Several classic reactions are available for the ortho-formylation of phenols:

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) (CHCl₃) in a basic solution to generate a dichlorocarbene (B158193) intermediate, which then reacts with the phenoxide to introduce a dichloromethyl group that is subsequently hydrolyzed to a formyl group. This method typically favors ortho-formylation.

Duff Reaction: The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as acetic acid or trifluoroacetic acid. wikipedia.org It is particularly effective for electron-rich phenols and generally directs the formylation to the ortho position. wikipedia.org Recent developments have explored mechanochemical and copper-mediated versions of the Duff reaction to improve yields and selectivity. acs.orgresearchgate.net

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic rings. While highly effective, it may not always provide the desired regioselectivity for all substituted phenols.

Magnesium Chloride-Mediated Formylation: A milder and highly regioselective method for ortho-formylation involves the use of paraformaldehyde in the presence of magnesium chloride and a base like triethylamine. organic-chemistry.org This method is known for its high yields and preference for the ortho position. organic-chemistry.org

Strategic Incorporation of the Carboxyl Group

The carboxyl group (-COOH) is a key functional group in the target molecule. Its introduction can be achieved at different stages of the synthesis, either by starting with a pre-carboxylated precursor or by introducing it later in the synthetic sequence.

Starting with a Carboxylated Precursor: A common strategy is to begin with a commercially available hydroxybenzoic acid, such as 4-hydroxybenzoic acid. This approach simplifies the synthesis by having one of the required functional groups already in place. The existing carboxyl and hydroxyl groups will then direct the subsequent iodination and formylation steps.

Kolbe-Schmitt Reaction: If the synthesis starts from a phenol (B47542) that is not carboxylated, the Kolbe-Schmitt reaction can be used to introduce the carboxyl group. wikipedia.org This reaction involves the carboxylation of a phenoxide with carbon dioxide under pressure and at elevated temperatures. wikipedia.org The regioselectivity of the Kolbe-Schmitt reaction can be influenced by the reaction conditions and the cation used. While this is a powerful method, its application to a multi-substituted and potentially sensitive substrate would require careful optimization to avoid side reactions. numberanalytics.com

Multi-Step Synthesis Design and Optimization

The synthesis of this compound is a multi-step process where the order of the reactions is crucial for success. A plausible synthetic route could start from 4-hydroxybenzoic acid.

Ortho-Formylation of 4-Hydroxybenzoic Acid: The first step could be the regioselective formylation of 4-hydroxybenzoic acid to yield 3-formyl-4-hydroxybenzoic acid. The directing effects of the hydroxyl and carboxyl groups would need to be carefully considered to achieve formylation at the desired position.

Iodination of 3-Formyl-4-hydroxybenzoic Acid: The second step would involve the iodination of the formylated intermediate. The activating hydroxyl group and the deactivating formyl and carboxyl groups would direct the incoming iodine atom to the 5-position.

Optimization of each step would involve screening different reagents, solvents, temperatures, and reaction times to maximize the yield and purity of the desired product while minimizing the formation of isomers and other by-products.

Process Chemistry and Scalability Considerations

Scaling up the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges.

Reagent Cost and Availability: The cost and availability of starting materials and reagents are major factors in the economic viability of a large-scale synthesis.

Reaction Conditions: Reactions requiring high pressures, high temperatures, or cryogenic conditions can be difficult and expensive to implement on a large scale. numberanalytics.com

Work-up and Purification: The isolation and purification of the final product and intermediates can be a significant bottleneck in a large-scale process. The development of efficient extraction and crystallization procedures is crucial. google.com

Safety and Environmental Impact: The use of hazardous reagents and the generation of toxic waste must be carefully managed. The development of greener and safer synthetic routes is an important consideration. For instance, exploring mechanochemical methods for formylation could reduce solvent waste. acs.org

For a process involving iodination, the handling of iodine and the potential for the formation of corrosive by-products like hydroiodic acid needs to be addressed. Similarly, for formylation reactions like the Duff reaction, the use of strong acids and the management of reaction exotherms are important safety considerations. acs.org

Purification and Isolation Techniques for High-Purity Synthesis

The selection of an appropriate purification technique is contingent upon the physical and chemical properties of this compound and the impurities present in the crude reaction mixture. Key properties influencing this choice include the compound's solubility in various organic solvents and aqueous solutions at different temperatures and pH values, as well as its polarity.

Crystallization:

Recrystallization is a fundamental and widely employed technique for the purification of solid organic compounds. This method relies on the principle of differential solubility of the desired compound and impurities in a suitable solvent system at varying temperatures. For this compound, a typical recrystallization process would involve dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities, being present in smaller concentrations, remain dissolved in the solvent.

The choice of solvent is paramount for a successful recrystallization. Ideal solvents should exhibit a steep solubility curve for the compound of interest, meaning it should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.

| Solvent System | Rationale for Use |

| Ethanol/Water | Ethanol is often a good solvent for polar organic molecules. The addition of water as an anti-solvent can induce crystallization. |

| Acetic Acid/Water | Acetic acid can be an effective solvent for benzoic acid derivatives. Similar to the ethanol/water system, water acts as an anti-solvent. |

| Acetone/Water | Acetone is another common solvent for a wide range of organic compounds. Its miscibility with water allows for fine-tuning of the solvent composition to optimize crystal growth. |

Column Chromatography:

For instances where crystallization alone is insufficient to achieve the desired purity, particularly when dealing with impurities that have similar solubility profiles to the target compound, column chromatography is a powerful purification technique. This method separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.

For the purification of this compound, a polar compound, normal-phase chromatography is typically employed. A polar stationary phase, such as silica (B1680970) gel or alumina, is used in conjunction with a non-polar to moderately polar mobile phase. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, with more polar compounds adsorbing more strongly and eluting more slowly.

| Chromatographic Method | Stationary Phase | Mobile Phase System (Gradient) | Principle of Separation |

| Flash Column Chromatography | Silica Gel (SiO₂) | Hexane/Ethyl Acetate (B1210297) | Separation is based on the differential polarity of the compounds. A gradient of increasing ethyl acetate concentration is typically used to elute compounds of increasing polarity. |

| Preparative HPLC | C18-functionalized Silica | Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Reversed-phase chromatography separates compounds based on their hydrophobicity. A gradient of increasing acetonitrile concentration is used to elute compounds of increasing hydrophobicity. TFA is often added to improve peak shape for acidic compounds. |

Extraction:

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For this compound, its acidic nature can be exploited for purification.

By dissolving the crude mixture in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate), the acidic this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase. Neutral and basic impurities will remain in the organic phase. The aqueous layer can then be separated and acidified (e.g., with hydrochloric acid) to precipitate the purified carboxylic acid, which can be collected by filtration.

| Extraction Step | Aqueous Phase | Organic Solvent | Purpose |

| 1. Dissolution | - | Ethyl Acetate | Dissolve the crude product. |

| 2. Base Wash | Saturated Sodium Bicarbonate (aq) | Ethyl Acetate | The acidic product moves to the aqueous phase as its sodium salt, leaving neutral impurities in the organic phase. |

| 3. Acidification | - | - | The separated aqueous phase is acidified to precipitate the pure product. |

The combination of these techniques, for instance, an initial purification by extraction followed by a final purification by recrystallization, is often necessary to obtain this compound of high purity suitable for demanding applications. The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Advanced Spectroscopic and Structural Characterization of 3 Formyl 4 Hydroxy 5 Iodobenzoic Acid

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR data for 3-Formyl-4-hydroxy-5-iodobenzoic acid has been found in the public domain. A detailed analysis of characteristic vibrational frequencies for its functional groups (carboxyl, hydroxyl, aldehyde, and C-I bond) is not possible without this information.

Fourier Transform Raman (FT-Raman) Spectroscopy

Publicly available FT-Raman spectra for this compound are currently unavailable. This precludes any discussion of its Raman scattering profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR)

No published ¹H NMR data, including chemical shifts, coupling constants, and signal multiplicities for the aromatic and substituent protons of this compound, could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

There is no available ¹³C NMR data detailing the chemical shifts of the eight distinct carbon atoms within the this compound molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

No research detailing the use of 2D NMR techniques to confirm the structural assignments of this compound has been identified.

Until dedicated synthesis and spectroscopic characterization of this compound are performed and published in peer-reviewed literature, a comprehensive and scientifically rigorous article on its advanced spectroscopic features cannot be compiled.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

For this compound, the molecular formula is C₈H₅IO₄. High-resolution mass spectrometry would confirm its exact mass. The calculated monoisotopic mass is 291.92326 Da, a value that serves as a precise benchmark for experimental verification.

While specific experimental fragmentation data for this compound is not detailed in the searched literature, a general analysis based on its functional groups can be postulated. Upon ionization, typically through electron impact (EI), the molecular ion peak [M]⁺ at m/z ≈ 292 would be observed. Subsequent fragmentation would likely proceed through characteristic pathways for aromatic carboxylic acids and phenols. Common fragmentation patterns for such molecules include the loss of small, stable neutral molecules or radicals. Key expected fragments would include:

[M - OH]⁺: Loss of a hydroxyl radical (17 Da) from the carboxylic acid group.

[M - H₂O]⁺: Loss of a water molecule (18 Da), potentially involving the carboxyl and adjacent formyl or hydroxyl groups.

[M - COOH]⁺: Loss of the carboxyl group as a radical (45 Da).

[M - CO]⁺ or [M - CHO]⁺: Decarbonylation from the formyl group or loss of the entire formyl radical.

Loss of I• (127 Da) or HI (128 Da).

The relative abundance of these and other fragment ions in the mass spectrum would provide valuable information for confirming the connectivity of the atoms within the molecule.

Table 1: Molecular Weight Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₅IO₄ |

| Average Molecular Weight | 292.03 g/mol |

| Monoisotopic Mass | 291.92326 Da |

High-Resolution X-ray Crystallography for Solid-State Structure Determination

High-resolution X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed insights into bond lengths, bond angles, molecular conformation, and intermolecular interactions. However, a specific single-crystal X-ray diffraction study for this compound was not found in the publicly available scientific literature during the search. The following sections describe the type of information that such a study would provide.

A single-crystal X-ray diffraction analysis would yield the fundamental crystallographic data for the compound. This includes determining the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). The analysis would also provide the precise atomic coordinates for all non-hydrogen atoms and typically for hydrogen atoms as well, leading to an unambiguous determination of the molecular structure. Key parameters such as bond lengths, bond angles, and torsion angles would be calculated with high precision from the refined structural model.

Table 2: Hypothetical Crystallographic Data Table (Note: This table is illustrative of the data that would be obtained from a single-crystal X-ray diffraction experiment; the values are not experimental data.)

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 8.1 |

| β (°) | 95.5 |

| Volume (ų) | 915 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

The crystallographic data would allow for a detailed conformational analysis. It would reveal the planarity of the benzene (B151609) ring and the relative orientations of the carboxyl, formyl, and hydroxyl substituents. A key feature to be confirmed would be the presence of a strong intramolecular hydrogen bond between the hydrogen of the 4-hydroxyl group and the oxygen of the 3-formyl group. figshare.com This interaction, common in ortho-hydroxy aldehyde systems, would lock the C-O and C=O bonds into a nearly coplanar arrangement with the aromatic ring, forming a stable six-membered pseudo-ring. wikipedia.org

Furthermore, the analysis would definitively establish the dominant tautomeric form in the solid state. For this molecule, the enol-form (as named) is expected, but crystallography would confirm the location of the phenolic proton and rule out the presence of any significant population of keto-tautomers in the crystal lattice.

Beyond the individual molecule, X-ray crystallography provides critical information on how molecules interact with each other to build the crystal lattice. This analysis would identify and characterize all significant intermolecular interactions, which are crucial for understanding the compound's physical properties. For this compound, several types of interactions would be expected:

Halogen Bonding: The iodine atom is a potential halogen bond donor. The analysis would search for short contacts between the iodine atom and electronegative atoms (like oxygen) on neighboring molecules (I···O interactions). The distance and angle of such contacts would determine their strength and significance in the supramolecular assembly.

π-π Stacking: The analysis would determine the arrangement of the aromatic rings of adjacent molecules, identifying any face-to-face or offset π-π stacking interactions by measuring the centroid-to-centroid distances and slip angles.

I⋯π Interactions: The potential for interactions between the iodine atom of one molecule and the π-system of an adjacent aromatic ring could also be assessed.

The interplay between the strong hydrogen-bonded dimers and the weaker interactions (like C-H···O and halogen bonds) would define the complete three-dimensional supramolecular architecture, explaining how the molecules assemble into layers, chains, or more complex networks in the solid state.

Reactivity and Chemical Transformations of 3 Formyl 4 Hydroxy 5 Iodobenzoic Acid

Reactivity at the Formyl Group

The aldehyde, or formyl group, is one of the most versatile functional groups in organic chemistry, readily undergoing oxidation, reduction, and nucleophilic addition reactions.

Oxidation Reactions

The formyl group of 3-Formyl-4-hydroxy-5-iodobenzoic acid is susceptible to oxidation to yield the corresponding carboxylic acid. This transformation converts the aldehyde into a second carboxyl group, resulting in the formation of 4-hydroxy-5-iodo-isophthalic acid. This type of oxidation is a fundamental reaction for aldehydes. ncert.nic.in Various oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid to milder, more selective reagents. ncert.nic.in

For instance, metal-free oxidation systems, such as those using iodine in an aqueous basic solution, have been shown to be effective for converting aldehydes to carboxylic acids. rsc.org Another relevant example is the enzymatic oxidation of salicylaldehyde (B1680747) to salicylic (B10762653) acid, which highlights a mild and selective method for this transformation. researchgate.net Given these precedents, it is expected that this compound would react similarly.

Table 1: Potential Oxidation Reactions of Aromatic Aldehydes

| Substrate | Oxidizing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| Salicylaldehyde | NahF enzyme / H₂O₂ | Salicylic acid | researchgate.net |

| Various Aldehydes | I₂ / NaOH in Water | Carboxylic Acids | rsc.org |

| Aromatic Aldehydes | Tollens' Reagent | Carboxylate Anion | ncert.nic.in |

Reduction Reactions

The formyl group can be readily reduced to a primary alcohol (a hydroxymethyl group). This would convert this compound into 4-hydroxy-3-(hydroxymethyl)-5-iodobenzoic acid. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. Sodium borohydride is a milder reagent that would selectively reduce the aldehyde in the presence of the carboxylic acid.

Research on substituted salicylaldehydes has demonstrated their efficient reduction to the corresponding salicylic alcohols using NaBH₄ in methanol, often as part of a one-pot synthesis. nih.gov This well-established transformation supports the expected reactivity of the target compound.

Table 2: Representative Reduction of Salicylaldehyde

| Substrate | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| Salicylaldehyde | NaBH₄ | Methanol | Salicylic Alcohol | nih.gov |

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is a prime target for nucleophiles. A key example of this reactivity is the Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. youtube.com

For salicylaldehyde and its derivatives, Knoevenagel condensations have been extensively studied. nih.govmdpi.comnih.gov For example, the reaction with malononitrile, catalyzed by a lipase (B570770) under microwave irradiation, proceeds efficiently. researchgate.net Similarly, condensation with ethyl acetoacetate (B1235776) in the presence of a base like piperidine (B6355638) or morpholine (B109124) leads to the formation of coumarin (B35378) derivatives after an intramolecular cyclization. youtube.com These examples strongly suggest that this compound would undergo similar condensations, providing a route to a variety of complex heterocyclic structures.

Table 3: Examples of Knoevenagel Condensation with Salicylaldehydes

| Aldehyde | Active Methylene Compound | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Acetophenone | KOH (aq) | Chalcone | nih.gov |

| Salicylaldehyde | Malononitrile | Lipase | 2-Amino-4H-chromene precursor | researchgate.net |

| Salicylaldehyde | Ethyl Acetoacetate | Piperidine / Morpholine | 3-Acetylcoumarin | youtube.com |

| Substituted Salicylaldehydes | Phenylacetonitrile | K₃PO₄ | Substituted Stilbene | mdpi.comnih.gov |

Reactivity at the Carboxyl Group

The carboxyl group is less reactive than the formyl group but can undergo several important transformations, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification of the carboxyl group can be achieved by reacting this compound with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. iajpr.com The synthesis of various hydroxybenzoate esters is a common practice, often accomplished by reacting the hydroxybenzoic acid with the desired alcohol in the presence of a strong acid catalyst like sulfuric acid. nih.gov

Amidation follows a similar principle, where the carboxylic acid is reacted with an amine, typically requiring activation of the carboxyl group or high temperatures to drive off water. The synthesis of aroyl hydrazones from related hydroxybenzaldehydes involves an initial esterification followed by reaction with hydrazine, demonstrating the feasibility of forming amide-type bonds from similar precursors. rsc.org

Table 4: General Conditions for Esterification of Hydroxybenzoic Acids

| Carboxylic Acid | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Hydroxybenzoic acid | Various Alcohols | H₂SO₄ (catalyst), reflux | Alkyl Salicylates | nih.gov |

| p-Hydroxybenzoic acid | Halocarbon | Tertiary Amine | Alkyl p-Hydroxybenzoates | google.com |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a known reaction for hydroxybenzoic acids, particularly those with a hydroxyl group positioned para to the carboxyl function. nih.gov While the target molecule has the hydroxyl group ortho to the carboxyl group, the principles of decarboxylation are still relevant. This reaction often requires catalysts and elevated temperatures.

Studies have shown that the decarboxylation of para-hydroxybenzoic acids can be catalyzed by various means, including peroxidases, palladium complexes, and bimetallic nanoparticles. nih.govacs.orgrsc.org These catalytic methods provide pathways to substituted phenols from their corresponding carboxylic acids under controlled conditions. acs.orgrsc.org While direct evidence for the decarboxylation of this compound is not available, the existing literature on related compounds suggests it is a potential transformation, which would yield 2-iodo-6-formylphenol.

Table 5: Catalytic Systems for Decarboxylation of Hydroxybenzoic Acids

| Substrate | Catalyst System | Product | Reference |

|---|---|---|---|

| p-Hydroxybenzoic acids | Peroxidases | Benzoquinones | nih.gov |

| 4-Hydroxybenzoic acid | Palladium complexes / Electron-rich phosphines | Phenol (B47542) | rsc.org |

| Hydroxybenzoic acid derivatives | Fe-Ru Bimetallic Nanoparticles | Substituted Phenols | acs.org |

Reactivity at the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical modification. Its acidic proton and nucleophilic oxygen atom dictate its reactivity, primarily in alkylation, acylation, and oxidation reactions.

Alkylation and Acylation Reactions

The hydroxyl group can be readily converted into ethers or esters through alkylation and acylation, respectively. These reactions are fundamental for protecting the hydroxyl group or for introducing new functional moieties to alter the molecule's physical and biological properties.

Alkylation: In a typical alkylation reaction, the phenolic proton is first removed by a base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then reacts with an alkylating agent, such as an alkyl halide or sulfate, via a Williamson ether synthesis mechanism. For instance, reaction with methyl iodide would yield the corresponding methoxy (B1213986) derivative. A specific example of a related transformation is the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate, which proceeds on a multi-kilogram scale using sodium chlorodifluoroacetate as the difluorocarbene precursor and potassium carbonate as the base. researchgate.net This demonstrates the feasibility of such alkylations on structurally similar scaffolds.

Acylation: Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct. This reaction forms an ester linkage. For example, treatment with acetyl chloride would convert the hydroxyl group into an acetate (B1210297) ester.

These transformations are generally high-yielding and allow for precise modification of the phenolic position.

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent | Base | Product Type |

|---|---|---|---|

| Alkylation (Methylation) | Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | Methyl ether |

| Alkylation (Benzylation) | Benzyl bromide (BnBr) | Sodium hydride (NaH) | Benzyl ether |

| Acylation (Acetylation) | Acetyl chloride (CH₃COCl) | Pyridine | Acetate ester |

| Acylation (Benzoylation) | Benzoyl chloride (PhCOCl) | Triethylamine (Et₃N) | Benzoate ester |

Phenolic Oxidation Reactions

The electron-rich nature of the phenol ring, activated by the hydroxyl group, makes it susceptible to oxidation. Phenolic aldehydes, in particular, can undergo oxidative aging in the presence of atmospheric oxidants like ozone (O₃) or hydroxyl radicals (HO•). nih.gov Studies on analogous compounds such as vanillin (B372448) and syringaldehyde (B56468) show that oxidation can lead to several products. nih.gov

For this compound, potential oxidation pathways could include:

Oxidation of the Aldehyde: The formyl group can be oxidized to a carboxylic acid, yielding a dicarboxylic acid derivative.

Hydroxylation of the Ring: Oxidants can add another hydroxyl group to the aromatic ring.

Ring Opening: Under more aggressive conditions, oxidative cleavage of the aromatic ring can occur.

Coupling Reactions: Phenolic oxidation can sometimes lead to the formation of biphenyl-linked dimers.

For example, the ozonolysis of 4-hydroxybenzaldehyde (B117250) has been shown to produce 4-hydroxybenzoic acid and p-hydroquinone, indicating that both oxidation of the aldehyde and its substitution are possible pathways. nih.gov

Reactivity of the Iodo Substituent in Cross-Coupling and Other Metal-Catalyzed Reactions

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the iodo substituent an excellent leaving group in metal-catalyzed cross-coupling reactions. This reactivity is extensively used to form new carbon-carbon bonds, a cornerstone of modern synthetic organic chemistry. nih.govnih.gov The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. nih.govlibretexts.org It is one of the most widely used transformations in medicinal chemistry for creating biaryl or aryl-heterocycle structures. nih.gov

This compound is an ideal substrate for this reaction. The iodo group would readily undergo oxidative addition to a palladium(0) catalyst. Subsequent reaction with an aryl or vinyl boronic acid in the presence of a base (like potassium carbonate or cesium fluoride) would lead to the corresponding biaryl or styrenyl derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyzes the C-C bond formation |

| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the palladium complex |

| Boron Reagent | Phenylboronic acid, Vinylboronic acid | Source of the new carbon fragment |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent |

| Solvent | Dioxane/Water, Toluene, DMF | Reaction medium |

Sonogashira Coupling

The Sonogashira coupling is a powerful reaction for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, which also often serves as the solvent. organic-chemistry.org

The iodo substituent of this compound is highly reactive under Sonogashira conditions. Coupling with various terminal alkynes (e.g., phenylacetylene, trimethylsilylacetylene) would efficiently produce arylalkyne derivatives. This reaction is valued for its ability to introduce alkyne functionality into complex molecules under mild, often room-temperature, conditions. wikipedia.org

Table 3: Typical Conditions for Sonogashira Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Facilitates the reaction with the alkyne |

| Terminal Alkyne | Phenylacetylene, Propyne | Source of the alkynyl group |

| Base/Solvent | Triethylamine (Et₃N), Diethylamine (Et₂NH) | Base and reaction medium |

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide (like an aryl iodide) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov This reaction is a key method for vinylation of aryl rings.

In the context of this compound, the iodo group would serve as the halide component. The reaction mechanism involves the oxidative addition of the C-I bond to Pd(0), followed by coordination and insertion of an alkene (e.g., styrene, an acrylate). A subsequent β-hydride elimination step releases the final product, typically with high selectivity for the (E)-isomer, and regenerates the palladium catalyst. nih.gov

Table 4: Typical Conditions for the Heck Reaction

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd/C | Catalyzes the C-C bond formation |

| Ligand | Triphenylphosphine (PPh₃), Tri-o-tolylphosphine | Stabilizes the catalyst and influences selectivity |

| Alkene | Styrene, Ethyl acrylate, 1-Octene | The vinylating agent |

| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃) | Neutralizes the generated acid (HI) |

| Solvent | DMF, Acetonitrile (B52724), Toluene | Reaction medium |

Ullmann Coupling

The Ullmann coupling, a copper-catalyzed reaction, is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the hydroxyl group can participate in O-arylation reactions, a variant of the Ullmann condensation, to form diaryl ethers. mdpi.comorganic-chemistry.org This transformation typically involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base. nih.gov

While specific studies on the Ullmann coupling of this compound are not extensively documented, its phenolic hydroxyl group is expected to react with various aryl halides under typical Ullmann conditions. The reactivity in such a reaction can be influenced by the steric hindrance and electronic properties of both coupling partners. nih.gov The presence of the electron-withdrawing formyl and carboxyl groups on the ring of this compound might influence the nucleophilicity of the hydroxyl group.

Below is a table summarizing typical conditions for the Ullmann diaryl ether synthesis, which would be applicable to the reaction of this compound with an aryl halide.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reactant Scope |

| CuI | Picolinic acid | K₃PO₄ | DMSO | 100-140 | Aryl iodides and bromides, including sterically hindered substrates. nih.gov |

| CuI | N,N-Dimethyl Glycine | Cs₂CO₃ | Dioxane | 80-100 | Phenols and aryl halides. |

| Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | Electron-deficient and electron-rich aryl halides. |

This table presents generalized conditions for Ullmann diaryl ether synthesis and is intended to be representative.

Nucleophilic Aromatic Substitution with the Iodine Atom

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups at positions ortho and/or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the intermediate Meisenheimer complex, a resonance-stabilized carbanion, thus facilitating the substitution. chemistrysteps.com

In this compound, the iodine atom is positioned ortho to a formyl group and para to a carboxylic acid group. Both of these are electron-withdrawing groups, which are expected to activate the aromatic ring towards nucleophilic attack. organicmystery.com Consequently, the iodine atom can be displaced by a variety of nucleophiles. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the iodine, forming the Meisenheimer complex, followed by the departure of the iodide ion to restore aromaticity. chemistrysteps.com

Common nucleophiles that can participate in SNAr reactions include alkoxides, thiolates, amines, and carbanions. The general reaction scheme is depicted below:

Detailed experimental data on the nucleophilic aromatic substitution of this compound is scarce in the literature. However, the electronic setup of the molecule strongly suggests its susceptibility to this type of transformation.

Hypervalent Iodine Chemistry

Hypervalent iodine compounds are organoiodine compounds where the iodine atom has a formal oxidation state higher than +1. These reagents have found widespread use in organic synthesis as mild and selective oxidizing agents and as electrophilic group transfer reagents. acs.orgnih.gov Aryl iodides, particularly those with ortho-coordinating groups, are common precursors for the synthesis of hypervalent iodine compounds. researchgate.net

The structure of this compound, with a carboxylic acid group ortho to the iodine atom, makes it an excellent candidate for the preparation of cyclic hypervalent iodine reagents. For instance, oxidation of substituted 2-iodobenzoic acids can lead to the formation of 2-iodoxybenzoic acids (IBX) or other cyclic hypervalent iodine(III) compounds. beilstein-journals.orgnih.gov These compounds often exhibit enhanced stability and reactivity compared to their non-cyclic counterparts. researchgate.net

The synthesis of such reagents typically involves the oxidation of the iodine atom using strong oxidizing agents. Common oxidants and the resulting hypervalent iodine species are summarized in the table below.

| Oxidizing Agent | Resulting Hypervalent Iodine Species | Typical Reaction Conditions |

| m-Chloroperoxybenzoic acid (mCPBA) in acetic acid | [(Diacetoxy)iodo]arene | Room temperature |

| Oxone® in aqueous solution | 2-Iodosobenzoic acids (IBAs) | Room temperature, mild conditions. researchgate.net |

| Trifluoroacetic acid and an oxidant | [Bis(trifluoroacetoxy)iodo]arenes | Mild conditions |

This table provides examples of common methods for the synthesis of hypervalent iodine reagents from aryl iodides.

The resulting hypervalent iodine compounds derived from this compound would be expected to participate in a wide range of synthetic transformations, including oxidations of alcohols and functionalization of carbonyl compounds. beilstein-journals.org

Electrophilic Aromatic Substitution and Further Ring Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, involving the replacement of an atom (usually hydrogen) on the aromatic ring with an electrophile. byjus.com The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the directing effects of the substituents already present. uci.edu

In this compound, the directing effects of the four substituents must be considered:

Hydroxyl (-OH): A strongly activating, ortho, para-directing group.

Iodo (-I): A deactivating, ortho, para-directing group. uci.edu

Formyl (-CHO): A deactivating, meta-directing group. organicmystery.com

Carboxylic acid (-COOH): A deactivating, meta-directing group.

The position of electrophilic attack will be determined by the combined influence of these groups. The hydroxyl group is the most powerful activating group and will strongly direct incoming electrophiles to its ortho and para positions. The position para to the hydroxyl group is occupied by the carboxylic acid. The two ortho positions are adjacent to the formyl and iodo groups.

Considering the directing effects, the most likely position for electrophilic attack is the carbon atom ortho to the hydroxyl group and meta to the carboxylic acid. The strong activating effect of the hydroxyl group is expected to overcome the deactivating effects of the other substituents. uci.edu

Typical electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. chemeurope.com For example, halogenation of this compound would likely introduce a halogen atom at the position ortho to the hydroxyl group. libretexts.org

The following table summarizes the directing effects of the substituents in this compound.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | 4 | Strongly Activating | Ortho, Para |

| -CHO | 3 | Deactivating | Meta |

| -I | 5 | Deactivating | Ortho, Para |

| -COOH | 1 | Deactivating | Meta |

The interplay of these directing effects makes predicting the precise outcome of electrophilic aromatic substitution complex, and experimental verification would be necessary to determine the exact product distribution.

Derivatization and Functionalization Strategies of 3 Formyl 4 Hydroxy 5 Iodobenzoic Acid

Synthesis of Novel Substituted Benzoic Acid Analogs

The structural framework of 3-Formyl-4-hydroxy-5-iodobenzoic acid allows for the synthesis of a variety of substituted benzoic acid analogs through targeted chemical modifications of its functional groups. The reactivity of the hydroxyl and carboxyl groups is frequently exploited to generate new derivatives.

One common strategy involves the etherification of the phenolic hydroxyl group. For instance, reacting this compound with various alkyl halides in the presence of a base (like potassium carbonate) can yield a series of 3-alkoxy methyl benzoate derivatives after an initial esterification of the carboxylic acid. rasayanjournal.co.inresearchgate.net This approach allows for the introduction of different alkyl chains, modifying the lipophilicity and steric properties of the molecule.

Another key transformation is the esterification of the carboxylic acid group. This can be achieved through Fischer esterification, reacting the parent acid with an alcohol in the presence of a strong acid catalyst. rasayanjournal.co.in This conversion not only protects the carboxylic acid during subsequent reactions but also creates ester derivatives that may possess unique biological properties or serve as intermediates for further synthesis.

The table below illustrates potential benzoic acid analogs synthesized from this compound.

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Methyl iodide, K2CO3 | O-Alkylation (Etherification) | 3-Formyl-4-methoxy-5-iodobenzoic acid |

| This compound | Ethanol, H2SO4 | Esterification | Ethyl 3-formyl-4-hydroxy-5-iodobenzoate |

| This compound | Benzyl bromide, K2CO3 | O-Alkylation (Etherification) | 3-Formyl-4-(benzyloxy)-5-iodobenzoic acid |

This table presents hypothetical reaction products based on standard organic synthesis methodologies.

Furthermore, the iodine atom serves as a handle for carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira cross-coupling, enabling the introduction of aryl, vinyl, or alkynyl groups onto the benzene (B151609) ring, thereby generating a vast library of novel benzoic acid analogs with extended conjugation and structural complexity.

Formation of Heterocyclic Scaffolds Utilizing Functional Groups

The proximate arrangement of the formyl and hydroxyl groups, along with the carboxylic acid, provides a powerful platform for the construction of various heterocyclic ring systems. These reactions often proceed via an initial reaction at the highly reactive aldehyde, followed by an intramolecular cyclization involving one of the other functional groups. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in the structures of many pharmaceutical agents.

The synthesis of 1,3,4-oxadiazole and related oxadiazoline scaffolds frequently begins with a carboxylic acid. nih.gov The general and widely adopted synthetic route involves the conversion of the carboxylic acid into a more reactive intermediate, typically an acid hydrazide. nih.govorganic-chemistry.org

For this compound, the synthetic sequence would commence with the esterification of the carboxylic acid, followed by reaction with hydrazine hydrate (N₂H₄·H₂O) to form the corresponding carbohydrazide. This key intermediate, 3-formyl-4-hydroxy-5-iodobenzohydrazide, can then be cyclized with various reagents. For example, reaction with an appropriate aldehyde or ketone can lead to hydrazone intermediates, which can then be oxidatively cyclized to form 1,3,4-oxadiazole derivatives. researchgate.net Alternatively, reaction of the hydrazide with carbon disulfide in a basic medium, followed by acidification, can yield a mercapto-oxadiazole ring. The 1,3,4-oxadiazole ring is a bioisostere for amide and ester groups and is known to be metabolically stable. nih.gov

The presence of the formyl and hydroxyl groups on the starting material allows for further functionalization of the final heterocyclic product, making it a multifunctional scaffold for further chemical exploration.

The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. sciensage.info This reaction is typically carried out by refluxing an equimolar mixture of the aldehyde and a primary amine in a suitable solvent like ethanol, often with a catalytic amount of acid. sciensage.infoijmcmed.org

The general reaction is as follows: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

In this case, the aldehyde (R-CHO) is this compound. A wide variety of primary amines (R'-NH₂) can be used, leading to a diverse library of Schiff base derivatives.

| Amine Component (R'-NH₂) | Resulting Schiff Base Product Name |

| Aniline | 3-(((Phenyl)imino)methyl)-4-hydroxy-5-iodobenzoic acid |

| 4-Aminobenzoic acid | 3-(((4-Carboxyphenyl)imino)methyl)-4-hydroxy-5-iodobenzoic acid |

| 2-Aminoethanol | 3-(((2-Hydroxyethyl)imino)methyl)-4-hydroxy-5-iodobenzoic acid |

| Ethylenediamine (2:1 molar ratio) | 3,3'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(4-hydroxy-5-iodobenzoic acid) |

This table provides examples of Schiff bases that can be synthesized from this compound.

These resulting Schiff base molecules are not only interesting synthetic targets in their own right but are also excellent candidates for ligand design, as discussed in section 5.4.

Design and Synthesis of Polyfunctionalized Organic Intermediates

The title compound is an exemplary starting material for creating complex, polyfunctionalized organic intermediates. The ability to selectively manipulate each of the four distinct functional groups is key to its utility.

The Formyl Group: Can be oxidized to a second carboxylic acid group using reagents like stabilized 2-iodoxybenzoic acid (SIBX), creating a dicarboxylic acid derivative. unit.no Conversely, it can be reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride (B1222165), yielding a diol-containing benzoic acid.

The Carboxylic Acid Group: Can be converted to a wide range of functional groups, including esters, amides, acid chlorides, and acyl azides, each serving as a gateway to further chemical transformations.

The Hydroxyl Group: Can be acylated to form esters or alkylated to form ethers, which can serve as protecting groups or introduce new functionalities.

The Iodo Group: Is a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of complex carbon-based fragments to the aromatic ring.

By combining these transformations in a logical sequence, chemists can design synthetic routes to highly elaborate organic intermediates. For example, one could first protect the hydroxyl group as a methoxy (B1213986) ether, then convert the carboxylic acid to an amide, and finally use the formyl group to form a Schiff base, resulting in a highly functionalized and complex molecule ready for further synthetic steps.

Ligand Design for Coordination Chemistry

As mentioned in section 5.2.2, Schiff bases derived from this compound are particularly well-suited for applications in coordination chemistry. core.ac.uk The resulting molecules often possess multiple donor atoms (heteroatoms with lone pairs of electrons) that can bind to a central metal ion, forming stable coordination complexes.

The Schiff bases synthesized from this precursor typically contain:

An azomethine nitrogen (C=N), which is a common coordinating site.

A phenolic oxygen (-OH), which can be deprotonated to form a phenoxide that strongly binds to metals.

A carboxylate group (-COOH), which can also be deprotonated to coordinate with a metal ion.

The spatial arrangement of these donor atoms allows the Schiff base to act as a chelating ligand, binding to the metal ion at multiple points. For instance, a ligand derived from the reaction with an amino acid could offer nitrogen and oxygen donors from the imine and phenol (B47542) groups, as well as two oxygen donors from the carboxylate groups (one from the benzoic acid core and one from the amino acid), making it a potential multidentate ligand. Such ligands are crucial in the development of new catalysts, metal-organic frameworks (MOFs), and therapeutic or diagnostic agents.

Development of Prodrugs and Precursors for Active Pharmaceutical Ingredients (focus on synthesis)

A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. nih.gov This strategy is often used to improve a drug's pharmacokinetic properties, such as absorption, distribution, and bioavailability. The functional groups on this compound are ideal for synthetic modification to create prodrugs.

A primary strategy for developing a prodrug from a carboxylic acid-containing molecule is to convert it into an ester. nih.gov The ester is typically more lipophilic than the parent carboxylic acid, which can enhance its ability to cross biological membranes, leading to improved oral bioavailability. nih.gov Once absorbed, the ester is cleaved by ubiquitous esterase enzymes in the blood and tissues to release the active carboxylic acid.

The synthesis of such a prodrug precursor from this compound is straightforward, involving a simple esterification reaction with a desired alcohol under acidic conditions or via the corresponding acid chloride. For example, reaction with ethanol would yield ethyl 3-formyl-4-hydroxy-5-iodobenzoate. The choice of the alcohol can be tailored to control the rate of hydrolysis and the physicochemical properties of the resulting prodrug. This synthetic approach transforms the parent compound into a precursor that could potentially deliver the active pharmaceutical ingredient more effectively.

Computational Chemistry and Theoretical Studies of 3 Formyl 4 Hydroxy 5 Iodobenzoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems. It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules like 3-Formyl-4-hydroxy-5-iodobenzoic acid. These calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a reliable description of the molecule's properties.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The presence of the carboxyl, formyl, and hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the molecule's preferred conformation.

Theoretical studies on similar benzoic acid derivatives have shown that the carboxylic acid group can form hydrogen bonds, and its orientation relative to the benzene (B151609) ring is a key structural feature. vjst.vn In this compound, an intramolecular hydrogen bond is likely to form between the hydroxyl group at position 4 and the formyl group at position 3. The optimization process would precisely calculate the geometry of this interaction.

Below is a table of representative optimized geometric parameters for a substituted benzoic acid, illustrating the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-I | ~2.10 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| Bond Angle | C-C-I | ~120° |

| C-C-O (hydroxyl) | ~118° | |

| O-C=O (carboxyl) | ~123° | |

| Dihedral Angle | C-C-C=O (formyl) | ~0° (planar) |

Note: The values in this table are illustrative for a substituted benzoic acid and are not the result of a direct calculation on this compound.

Electronic Structure and Charge Distribution Analysis

Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity and intermolecular interactions. DFT calculations can provide a detailed picture of the electronic structure. Analyses such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges to each atom in this compound. researchgate.net

The electronegative oxygen, iodine, and to a lesser extent, the formyl and carboxyl groups, are expected to draw electron density away from the aromatic ring and the hydrogen atoms. This results in regions of negative and positive electrostatic potential. A Molecular Electrostatic Potential (MEP) map visually represents these charge distributions, highlighting the electron-rich areas (typically colored red) and electron-poor areas (colored blue). For this molecule, the oxygen atoms of the carbonyl, carboxyl, and hydroxyl groups would be regions of high negative potential, making them likely sites for electrophilic attack or hydrogen bonding. vjst.vn

A representative table of calculated atomic charges for a substituted benzoic acid is provided below.

| Atom | Mulliken Charge (e) |

| I | -0.15 |

| O (hydroxyl) | -0.65 |

| O (carbonyl, formyl) | -0.50 |

| O (carbonyl, carboxyl) | -0.55 |

| H (hydroxyl) | +0.45 |

| C (aromatic ring) | Varied (+/- 0.20) |

Note: The values in this table are illustrative for a substituted benzoic acid and are not the result of a direct calculation on this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. ijaemr.com Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. By comparing the calculated spectrum with experimental data, a detailed assignment of the spectral bands can be achieved. spectroscopyonline.com

For this compound, characteristic vibrational frequencies would include the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the formyl and carboxylic acid groups, and various C-C stretching and C-H bending modes of the aromatic ring. The presence of the heavy iodine atom would also give rise to a characteristic low-frequency C-I stretching vibration.

The following table presents typical calculated and experimental vibrational frequencies for key functional groups in a substituted phenol (B47542), which would be relevant for analyzing this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch (hydroxyl) | 3617 | ~3311 |

| C=O stretch (carboxyl) | 1750 | ~1700 |

| C=O stretch (formyl) | 1720 | ~1680 |

| C-I stretch | 550 | ~530 |

| Aromatic C-C stretch | 1600-1450 | 1600-1450 |

Note: The values in this table are illustrative and based on data for similar compounds. They are not the result of a direct calculation on this compound.

Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules in terms of the arrangement and energies of their orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The spatial distribution of these orbitals indicates the regions of the molecule that are most reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and carboxyl groups. The LUMO, conversely, is likely to be distributed over the electron-withdrawing formyl and carboxyl groups, as well as the aromatic ring. This distribution suggests that the molecule can act as both an electron donor and acceptor at different sites. nih.gov

Energy Gap Determination and Implications for Molecular Reactivity and Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more polarizable and reactive. researchgate.net

Computational methods can accurately calculate the energies of the HOMO and LUMO, and thus the energy gap. For aromatic carboxylic acids, the nature and position of substituents on the ring significantly influence this gap. researchgate.net The presence of both electron-donating (hydroxyl) and electron-withdrawing (formyl, carboxyl, iodo) groups on this compound would lead to a moderate energy gap, reflecting a balance of these electronic effects.

A table of representative HOMO-LUMO data for a substituted aromatic acid is shown below.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 |

Note: The values in this table are illustrative for a substituted aromatic acid and are not the result of a direct calculation on this compound.

Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded for intuitive interpretation.

In the case of this compound, the MEP map would reveal distinct regions of negative and positive potential. The oxygen atoms of the carboxyl, hydroxyl, and formyl groups are expected to be centers of high electron density, depicted as red or yellow. These regions represent the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and carboxyl groups, and to a lesser extent the hydrogen of the formyl group, would exhibit a positive electrostatic potential (colored in blue), indicating their susceptibility to nucleophilic attack. The iodine atom, being a large and polarizable halogen, would also influence the electrostatic potential of the aromatic ring.

Key Features of the MEP Map for this compound:

Negative Regions (Electrophilic Attack Sites): Primarily located on the oxygen atoms of the C=O and -OH functionalities.

Positive Regions (Nucleophilic Attack Sites): Concentrated around the acidic protons of the hydroxyl and carboxyl groups.

Aromatic Ring: The electron density of the benzene ring is modulated by the competing electron-withdrawing effects of the formyl and carboxyl groups and the electron-donating effect of the hydroxyl group, as well as the inductive and resonance effects of the iodine atom.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis-like structures). wisc.edu This method allows for the quantitative assessment of electron delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals.

For this compound, NBO analysis would elucidate the nature of the intramolecular interactions that contribute to its stability. The analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and iodine atoms into the π-system of the aromatic ring. Furthermore, it would detail the hybridization of the carbon, oxygen, and iodine atoms, providing a more nuanced understanding of the bond strengths and angles within the molecule.

A key aspect of the NBO analysis would be the examination of donor-acceptor interactions. For instance, the interaction between the lone pair orbitals of the hydroxyl oxygen and the antibonding π* orbitals of the adjacent C=C bonds in the ring would indicate the extent of electron delocalization. Similarly, interactions involving the formyl and carboxyl groups would also be quantified.

Illustrative NBO Analysis Data for this compound: (Note: The following data is hypothetical and serves to illustrate the type of information obtained from an NBO analysis.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(O) of -OH | π(C=C) ring | 15.2 | π-conjugation |

| LP(I) | π(C=C) ring | 5.8 | Hyperconjugation |

| π(C=C) ring | π(C=O) formyl | 8.5 | π-conjugation |

| π(C=C) ring | π(C=O) carboxyl | 7.9 | π-conjugation |

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer and large differences between their ground and excited state dipole moments can exhibit non-linear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

This compound possesses both electron-donating (-OH, -I) and electron-withdrawing (-CHO, -COOH) groups attached to a π-conjugated system, which are key features for potential NLO activity. Theoretical calculations would involve optimizing the molecular geometry and then computing the NLO parameters. The magnitude of the first-order hyperpolarizability (β) is a primary indicator of a molecule's NLO response.

Hypothetical Calculated NLO Properties for this compound: (Note: These values are for illustrative purposes and would be obtained from quantum chemical calculations.)

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 4.5 | Debye |

| Mean Polarizability (α) | 25.8 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β) | 12.7 x 10⁻³⁰ | esu |

Thermodynamic Property Calculations (e.g., enthalpy, entropy, heat capacity)

Computational chemistry allows for the accurate prediction of various thermodynamic properties of molecules in the gas phase. These calculations are typically based on the principles of statistical mechanics, utilizing vibrational frequencies and other molecular parameters obtained from quantum chemical calculations. A critical evaluation of thermodynamic properties for similar compounds, such as monohalobenzoic acids, has been performed, providing a reliable framework for such predictions. nist.gov

For this compound, theoretical calculations can provide valuable data on its standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cv). These properties are fundamental for understanding the molecule's stability and its behavior in chemical reactions. The calculations would typically be performed using a high-level theoretical method, such as G3 or G4 theory, to ensure accuracy.

Illustrative Calculated Thermodynamic Properties for this compound (at 298.15 K): (Note: The following data is hypothetical and based on typical values for similar aromatic compounds.)

| Property | Calculated Value | Units |

| Standard Enthalpy of Formation (ΔfH°) | -450.2 | kJ/mol |

| Standard Entropy (S°) | 420.5 | J/(mol·K) |

| Heat Capacity (Cv) | 150.8 | J/(mol·K) |

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a tool derived from Density Functional Theory (DFT) that helps in identifying the most reactive sites in a molecule. scielo.org.mx It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites for electrophilic, nucleophilic, and radical attack.

The Fukui functions, f⁺(r), f⁻(r), and f⁰(r), correspond to the reactivity towards nucleophilic, electrophilic, and radical attack, respectively. For this compound, this analysis would pinpoint the specific atoms most susceptible to these types of reactions. It is expected that the oxygen atoms would show high values for f⁻(r), indicating their electrophilic character, while certain carbon atoms in the aromatic ring and the carbonyl carbons might exhibit higher values for f⁺(r), marking them as sites for nucleophilic attack.

Reaction Mechanism Elucidation and Transition State Calculations

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. Transition state calculations allow for the determination of activation energies, which are key to understanding the kinetics of a reaction.

For this compound, theoretical studies could be employed to investigate a variety of potential reactions. For example, the mechanism of its synthesis, or its participation in reactions such as esterification, oxidation, or nucleophilic aromatic substitution could be modeled. These calculations would involve locating the transition state structures for each step of the reaction and calculating the energy barrier. This information would provide a detailed, atomistic-level understanding of how the reaction proceeds.

Advanced Applications in Chemical Synthesis and Materials Science

Utility as a Key Building Block for Complex Natural Products and Synthetic Targets

The multifunctional nature of 3-Formyl-4-hydroxy-5-iodobenzoic acid makes it a potentially valuable, albeit currently underexploited, building block in the total synthesis of complex natural products and other challenging synthetic targets. The orthogonal reactivity of its functional groups would, in theory, allow for a stepwise and controlled elaboration of molecular complexity.

The salicylaldehyde (B1680747) moiety (the formyl group ortho to the hydroxyl group) is a common structural motif in a variety of natural products and can participate in a range of synthetic transformations.

The iodinated aromatic ring provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This would enable the introduction of diverse carbon- and heteroatom-based substituents.

The carboxylic acid group offers a site for esterification, amidation, or reduction, allowing for the connection of this building block to other fragments or the modification of its electronic and steric properties.

A hypothetical synthetic route could involve an initial cross-coupling reaction at the iodo position, followed by a reaction involving the aldehyde (e.g., a Wittig reaction or an aldol (B89426) condensation), and finally, modification of the carboxylic acid. This stepwise approach would allow for the construction of highly substituted and complex molecular architectures.

Precursor in the Synthesis of Advanced Organic Reagents

The unique combination of functional groups in this compound suggests its potential as a precursor for the synthesis of specialized organic reagents.

Oxidizing Agents: The iodine atom could potentially be oxidized to a hypervalent iodine state, leading to the formation of reagents analogous to Dess-Martin periodinane or IBX. The presence of the other functional groups on the aromatic ring could be used to tune the solubility, reactivity, and selectivity of these potential oxidizing agents.

Derivatizing Agents: The aldehyde and carboxylic acid functionalities could be used to attach this molecule to other substrates, creating derivatives with specific properties for analytical or purification purposes.

Integration into Polymeric Materials and Frameworks (e.g., as a monomer or linker)

In the realm of materials science, this compound could serve as a versatile monomer or linker for the synthesis of functional polymers and frameworks.

Polymer Synthesis: The carboxylic acid and hydroxyl groups could be utilized in condensation polymerization reactions to form polyesters or polyethers. The aldehyde and iodo groups would then be available as pendant functionalities along the polymer chain for subsequent post-polymerization modification. This could lead to the development of polymers with tailored properties for applications such as drug delivery, sensing, or catalysis.

Framework Materials: The rigid aromatic core and multiple points of attachment make it a candidate for the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The specific geometry and electronic properties of the resulting frameworks would be dictated by the coordination or covalent bonding involving the functional groups of the linker.

Table 2: Potential Polymerization Strategies

| Polymer Type | Functional Groups Involved | Potential Properties |

|---|---|---|

| Polyester | Carboxylic acid, Hydroxyl | Biodegradability, thermal stability |

Role in the Development of Novel Catalytic Systems (e.g., as a ligand in metal-catalyzed reactions)

The structure of this compound is well-suited for its use as a ligand in coordination chemistry and catalysis. The salicylaldehyde moiety is a classic bidentate ligand framework that can coordinate to a variety of metal centers.

Ligand Design: The electronic and steric properties of the ligand could be fine-tuned by modifying the carboxylic acid and iodo positions. For example, the iodine atom could be replaced with other groups via cross-coupling reactions to systematically alter the ligand's properties.

Catalyst Immobilization: The carboxylic acid could be used to anchor the resulting metal complex to a solid support, facilitating catalyst recovery and reuse.

Contribution to the Synthesis of Fine Chemicals and Specialty Materials

While specific industrial applications have not been reported, the potential transformations of this compound could lead to the synthesis of various fine chemicals and specialty materials.

Dyes and Pigments: The extended conjugation possible through reactions at the formyl and iodo positions could lead to the development of novel chromophores.

Pharmaceutical Intermediates: The substituted benzoic acid and salicylaldehyde motifs are present in many biologically active molecules. This compound could serve as a starting material for the synthesis of complex pharmaceutical intermediates.

Conclusion and Future Research Directions

Summary of Key Synthetic and Characterization Achievements

Currently, there are no detailed, peer-reviewed synthetic procedures specifically published for 3-formyl-4-hydroxy-5-iodobenzoic acid. However, its synthesis can be logically proposed based on well-established transformations of salicylic (B10762653) acid or 4-hydroxybenzoic acid derivatives. A plausible synthetic route could involve a sequence of electrophilic aromatic substitution reactions, such as the iodination and formylation of a suitable benzoic acid precursor. For instance, the direct iodination of 4-hydroxybenzoic acid followed by a regioselective formylation (e.g., via a Reimer-Tiemann or Duff reaction) presents a viable, albeit potentially challenging, pathway. The synthesis of related compounds like 5-iodosalicylic acid and its derivatives is well-documented, often involving the reaction of salicylic acid with an iodinating agent like iodine monochloride or elemental iodine. google.comorganic-chemistry.orgmanac-inc.co.jp